Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate
Overview
Description
Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is a chemical compound with specific properties and uses in organic synthesis and chemical reactions.
Synthesis Analysis
A practical synthesis approach for related esters, like 3-hydroxyglutaric acid monoesters, involves enzymatic hydrolysis, which offers efficient enantio-selective synthesis in large scale and excellent yield (Monteiro, Braun, & Goffic, 1990). Additionally, the synthesis of discrete mass oligomers of poly(butylene glutarate) is achieved using an iterative divergent−convergent strategy from glutaric anhydride and butanediol (Williams, Chapman, & Hercules, 2003).
Molecular Structure Analysis
The molecular structure of compounds like diethyl 3-(tert-Butyldimethylsilyloxy)glutarate can be elucidated using techniques such as X-ray crystallography, as demonstrated in studies of similar silyl-protected compounds (Walford et al., 1997).
Chemical Reactions and Properties
The tert-butyldimethylsilyl group in similar compounds plays a crucial role in chemical reactions, such as cycloaddition reactions, where it influences the outcome and yield of the products (Tamura et al., 2007).
Physical Properties Analysis
Physical properties, including stability and solubility, are essential for the practical application of this compound in organic synthesis. Studies on similar silyl-protected compounds provide insights into their stability under various conditions, which is critical for their use in synthesis (Corey & Venkateswarlu, 1972).
Chemical Properties Analysis
The chemical properties of Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate, such as reactivity and interaction with other chemical entities, are influenced by the presence of the tert-butyldimethylsilyl group. This group affects the compound's reactivity in synthesis and chemical transformations (Ellman, Owens, & Tang, 2002).
Scientific Research Applications
Enzymatic Synthesis
Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate plays a role in the enzymatic synthesis of certain compounds. For instance, Monteiro et al. (1990) demonstrated its use in the enantio-selective synthesis of 3-hydroxyglutaric acid ethyl and t-butyl monoesters, utilizing industrial enzymes for efficient large-scale production (Monteiro, Braun, & Goffic, 1990).
Organic Synthesis
In organic synthesis, diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is used for intermolecular cycloaddition reactions. Tamura et al. (2007) explored its treatment with various alkenes, leading to the formation of isoxazolidines, a compound useful in synthetic chemistry (Tamura et al., 2007).
Biopolymer Synthesis
This compound is also significant in the synthesis of biopolymers. Zhao et al. (2016) used it in the lipase-catalyzed synthesis of poly(ethylene glutarate), demonstrating that ultrasound can enhance the reaction, thus offering a more efficient and environmentally friendly approach to polymer synthesis (Zhao et al., 2016).
Protection in Hydroxyl Group Synthesis
Corey and Venkateswarlu (1972) highlighted the use of tert-butyldimethylsilyl derivatives, like diethyl 3-(tert-Butyldimethylsilyloxy)glutarate, in protecting hydroxyl groups during chemical synthesis. This method is crucial for maintaining the stability of hydroxyl groups in various chemical environments (Corey & Venkateswarlu, 1972).
Photolithography and Material Science
In the field of material science and photolithography, this compound has been used to synthesize resist materials for 193-nm lithography, as shown by Kim, Yun, and Kwon (2002), providing key materials with good transmittance and etch resistance for this advanced technology (Kim, Yun, & Kwon, 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
diethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O5Si/c1-8-18-13(16)10-12(11-14(17)19-9-2)20-21(6,7)15(3,4)5/h12H,8-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZUZFQSSULNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536925 | |
Record name | Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate | |
CAS RN |
91424-39-4 | |
Record name | Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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